molecular formula C16H22O4 B158290 de-O-methyllasiodiplodin CAS No. 32885-82-8

de-O-methyllasiodiplodin

Cat. No.: B158290
CAS No.: 32885-82-8
M. Wt: 278.34 g/mol
InChI Key: NFEVFCAOVZCHBN-NSHDSACASA-N
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Description

de-O-methyllasiodiplodin is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of multiple hydroxyl groups, a methyl group, and a ketone functional group. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

de-O-methyllasiodiplodin has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

Target of Action

De-O-Methyllasiodiplodin has been found to interact with several targets in the body. It effectively lowers the blood glucose level in db/db mice, possibly by ameliorating the expression of obesity-related pro-inflammatory cytokines . This suggests that the compound’s primary targets could be these cytokines and related signaling pathways.

Mode of Action

The compound’s mode of action is primarily through the induction of apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining cellular homeostasis. By inducing apoptosis, this compound can inhibit the growth of Hep-2 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis, which is a complex process involving a variety of signaling pathways. The compound may also influence pathways related to inflammation and glucose metabolism, given its effect on obesity-related pro-inflammatory cytokines .

Pharmacokinetics

Its ability to lower blood glucose levels in mice suggests that it is bioavailable and can exert systemic effects .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth through the induction of apoptosis . This can lead to the death of cancer cells, making the compound a potential candidate for anticancer therapies. Additionally, its ability to modulate the expression of obesity-related pro-inflammatory cytokines could have implications for the treatment of metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of de-O-methyllasiodiplodin typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be constructed through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Methyl Group Addition: The methyl group can be added through alkylation reactions, using reagents like methyl iodide.

    Ketone Formation: The ketone functional group can be introduced through oxidation reactions, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

de-O-methyllasiodiplodin can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    de-O-methyllasiodiplodin: shares similarities with other bicyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its stereochemistry. The presence of multiple hydroxyl groups, a ketone, and a methyl group in a specific spatial arrangement contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVFCAOVZCHBN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312913
Record name De-O-Methyllasiodiplodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32885-82-8
Record name De-O-Methyllasiodiplodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32885-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name De-O-Methyllasiodiplodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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